
5-(Pyridin-2-ylthio)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-2-ylthio)pentan-1-amine: is an organic compound characterized by a pyridine ring attached to a pentanamine chain via a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-2-ylthio)pentan-1-amine typically involves the reaction of pyridine-2-thiol with 5-bromopentan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the bromine atom on the pentanamine chain .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(Pyridin-2-ylthio)pentan-1-amine can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted pyridine or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Pyridin-2-ylthio)pentan-1-amine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings that require both flexibility and chemical resistance .
Wirkmechanismus
The mechanism of action of 5-(Pyridin-2-ylthio)pentan-1-amine involves its interaction with molecular targets through its pyridine and amine groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The sulfur atom in the compound can also participate in redox reactions, further influencing its activity .
Vergleich Mit ähnlichen Verbindungen
5-(Pyridin-2-yl)pentan-1-amine: Lacks the sulfur atom, which may reduce its reactivity in certain reactions.
5-(Pyridin-2-ylthio)butan-1-amine: Shorter carbon chain, potentially affecting its physical properties and reactivity.
2-(Pyridin-2-ylthio)ethanamine: Different positioning of the amine group, leading to different reactivity and applications.
Uniqueness: 5-(Pyridin-2-ylthio)pentan-1-amine is unique due to the presence of both a pyridine ring and a sulfur atom, which confer distinct chemical properties. The length of the pentanamine chain also provides flexibility in its applications, making it a versatile compound in various fields .
Eigenschaften
Molekularformel |
C10H16N2S |
|---|---|
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
5-pyridin-2-ylsulfanylpentan-1-amine |
InChI |
InChI=1S/C10H16N2S/c11-7-3-1-5-9-13-10-6-2-4-8-12-10/h2,4,6,8H,1,3,5,7,9,11H2 |
InChI-Schlüssel |
UTLLYEIKXBYCQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


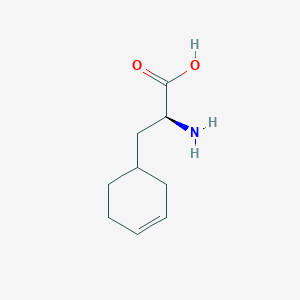
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)
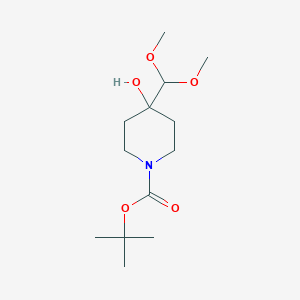
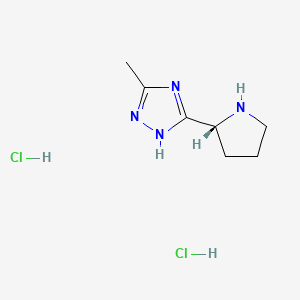
![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)

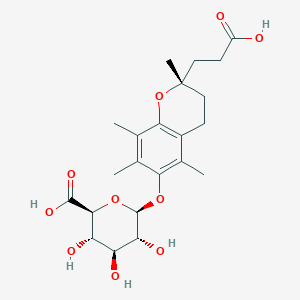
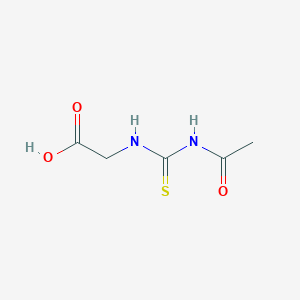
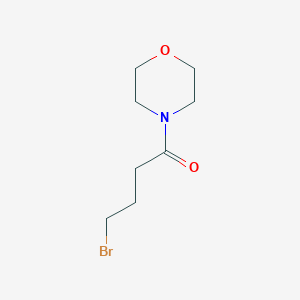
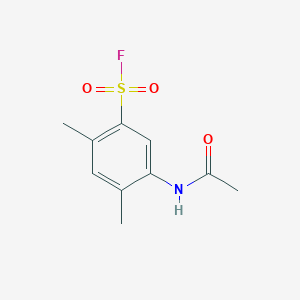
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13346437.png)
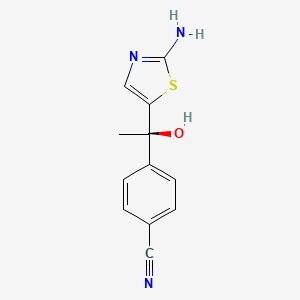

![(6aS,11bS)-6,6a,7,11b-Tetrahydroindeno[2,1-c]chromene-3,4,6a,9,10-pentaol](/img/structure/B13346461.png)
